molecular formula C15H15N3OS B12004072 2-Methoxybenzaldehyde N-phenylthiosemicarbazone CAS No. 76767-31-2

2-Methoxybenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B12004072
CAS No.: 76767-31-2
M. Wt: 285.4 g/mol
InChI Key: WTXWSKXLRPQLCA-LFIBNONCSA-N
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Description

2-Methoxybenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C15H15N3OS It is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities and coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybenzaldehyde N-phenylthiosemicarbazone typically involves the condensation reaction between 2-methoxybenzaldehyde and N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-Methoxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. It can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can inhibit the function of enzymes and disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzaldehyde-4-phenylthiosemicarbazone: Similar in structure but with a hydroxyl group instead of a methoxy group.

    4-Methoxybenzaldehyde N-phenylthiosemicarbazone: Similar but with the methoxy group in the para position.

    2-Chloro-4-methoxybenzaldehyde N-phenylthiosemicarbazone: Similar but with a chloro group in addition to the methoxy group.

Uniqueness

2-Methoxybenzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the ortho position relative to the aldehyde group can affect its ability to form hydrogen bonds and interact with other molecules, making it distinct from its analogs .

Properties

CAS No.

76767-31-2

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

1-[(E)-(2-methoxyphenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C15H15N3OS/c1-19-14-10-6-5-7-12(14)11-16-18-15(20)17-13-8-3-2-4-9-13/h2-11H,1H3,(H2,17,18,20)/b16-11+

InChI Key

WTXWSKXLRPQLCA-LFIBNONCSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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